2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Overview
Description
“2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been studied for its potential use in treating immune diseases such as organ transplantation .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine”, involves chemical modifications of the compound . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” consists of a pyrrolo[2,3-b]pyridine ring with an amine group at the 5-position and a methyl group at the 2-position . The molecular formula is C8H8N2 .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The compound served as a precursor in the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing its utility in constructing complex heterocyclic systems with potential for diverse biological activities (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Formation of 5-azaindoles : It underwent nucleophilic substitution-rearrangement with primary amines to form N-1-substituted 4-amino-1H-pyrrolo[3,2-c]pyridines (5-azaindoles), a process indicating its versatility in generating functionalized heterocycles (Girgis, Larson, Robins, & Cottam, 1989).
Reactions to Form Substituted Pyrrolopyridines : Utilized in reactions with 2,5-dimethoxytetrahydrofuran, leading to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. The reactions' outcomes were influenced by the substituents on thieno[2,3-b]pyridine, underlining its role in synthetic chemistry for creating structurally diverse molecules (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
Metabolic Study of VEGFR-2 Antagonist : A detailed metabolic study of a related compound, showcasing how the 2-methyl-1H-pyrrolo moiety undergoes various biotransformation processes. This research highlights the compound's relevance in the pharmacokinetic profiling of drug candidates (Johnson et al., 2008).
Discovery of Potent VEGFR-2 Inhibitors : Involved in the discovery and preclinical studies of VEGFR-2 inhibitors, demonstrating its significance in developing anticancer therapies. This research emphasizes its utility in medicinal chemistry for creating compounds with in vivo activity against cancer (Ruel et al., 2008).
Future Directions
The future directions of “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” research could involve further studies on its potential use in treating immune diseases . Additionally, more research is needed to understand the action mechanisms of pyrrolopyrazine derivatives, including "2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine" .
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDTRDATXSKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672232 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
CAS RN |
910818-29-0 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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